4-chloro-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzenesulfonamide
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Overview
Description
“4-chloro-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzenesulfonamide” is a chemical compound. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The compound has a linear formula of C29H21ClFN5O3S and a molecular weight of 574.038 .
Molecular Structure Analysis
The molecular structure of “4-chloro-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzenesulfonamide” is complex, with a linear formula of C29H21ClFN5O3S . Unfortunately, the specific structural analysis is not available in the resources.Scientific Research Applications
Antimicrobial Agent
This compound has been studied for its potential as an antimicrobial agent . Its structure suggests that it could be effective against a range of microbial pathogens. Research indicates that derivatives of this compound may inhibit the growth of bacteria and fungi, which could lead to new treatments for infections .
Fungicide Development
The structure of this compound, particularly the guanidine fragment, implies its use in the design of fungicides. It could serve as a lead compound for the development of new fungicides that protect plants against harmful fungi, which is crucial for agriculture and food security .
Cancer Research
Compounds with similar structures have shown anti-cancer activities. While direct evidence for this specific compound’s efficacy in cancer treatment is not available, its structural features suggest potential applications in cancer research, possibly as a chemotherapeutic agent .
Drug Synthesis Intermediate
This compound could act as an intermediate in the synthesis of more complex drugs. Its molecular structure allows for further chemical modifications, which could lead to the development of new pharmaceuticals with varied therapeutic effects .
Organic Synthesis
In the field of organic chemistry, this compound can be used in the synthesis of various organic molecules. Its reactivity with other chemical entities makes it a valuable building block for creating a wide array of organic compounds .
Material Science
The compound’s unique chemical properties may be applied in material science, particularly in the development of new materials with specific desired properties, such as enhanced durability or conductivity .
Bioactive Compound Exploration
As part of traditional Chinese medicine, related compounds have been explored for their bioactive properties. This compound could be investigated for its potential benefits in enhancing health and treating diseases .
Enzyme Inhibition
Due to its structural characteristics, this compound might act as an inhibitor for certain enzymes. This application could be significant in the study of diseases where enzyme activity is a key factor, and controlling such activity is necessary for treatment .
Safety and Hazards
properties
IUPAC Name |
4-chloro-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O3S/c19-15-3-7-17(8-4-15)26(23,24)21-13-18(22-9-11-25-12-10-22)14-1-5-16(20)6-2-14/h1-8,18,21H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWCUBNRVJRKAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzenesulfonamide |
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